A Technical Guide to the Physicochemical Characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid Hydrochloride
A Technical Guide to the Physicochemical Characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a biphenyl derivative, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. As a substituted biphenyl carboxylic acid, its structural motif serves as a crucial building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of an amino group, a carboxylic acid, and a biphenyl core imparts a unique combination of properties, including hydrogen bonding capabilities, aromatic interactions, and ionizable centers. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, which are critical parameters in drug development.[1]
A thorough understanding of the physical properties of this compound is paramount for its effective utilization. Properties such as melting point, solubility, and pKa dictate everything from reaction conditions and purification strategies in synthesis to formulation, bioavailability, and pharmacokinetic profiling in drug discovery. This guide provides a comprehensive overview of the key physical properties of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride and details the rigorous experimental methodologies required for their determination.
Chemical Identity and Core Properties
A precise understanding of the fundamental chemical identifiers is the foundation of any technical assessment.
| Identifier | Value | Source |
| Chemical Name | 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride | [2] |
| CAS Number | 1170469-44-9 | [3][4] |
| Molecular Formula | C₁₃H₁₂ClNO₂ | [2] |
| Molecular Weight | 249.7 g/mol | [2] |
| Chemical Structure | ![]() |
Key Physical Properties: Data and Analysis
The utility of a chemical compound in a research and development setting is largely defined by its physical characteristics. This section details the known properties of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride.
Melting Point
The melting point is a critical indicator of purity and thermal stability. For crystalline solids, a sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.
| Property | Value | Method |
| Melting Point | >179 °C (decomposes) | Not specified, typical for analogous compounds |
Note: Data from a supplier of the methyl ester analog shows a melting point of >179°C with decomposition, suggesting the parent hydrochloride salt would also have a high melting point, likely above 200°C.[5] Precise determination is required.
Insight for Researchers: A high melting point, especially with decomposition, suggests strong intermolecular forces within the crystal lattice, likely due to the ionic nature of the hydrochloride salt and hydrogen bonding from the carboxylic acid and ammonium groups. This high thermal stability is advantageous for storage but requires careful consideration during heat-sensitive processes like drying or milling.
Solubility Profile
Solubility is arguably one of the most important physical properties for drug development, directly influencing bioavailability and formulation options. As a hydrochloride salt, the compound is expected to have enhanced solubility in aqueous media compared to its freebase form.[1][6]
| Solvent | Solubility | Notes |
| Water | Data not publicly available | Expected to be pH-dependent. Higher solubility at acidic pH. |
| DMSO | Data not publicly available | Generally soluble for related structures.[5] |
| Methanol | Data not publicly available | Generally soluble for related structures.[5] |
| Dichloromethane | Data not publicly available | Generally low for hydrochloride salts.[6] |
Insight for Researchers: The pH-dependent solubility is a key characteristic. The compound will be most soluble in acidic conditions (pH 1-4) where both the amino group (as an ammonium salt) and the carboxylic acid are protonated, maximizing polarity. As the pH increases towards the pKa of the carboxylic acid (estimated around 4-5) and then the amino group (estimated around 9-10), the molecule's net charge will change, significantly impacting its solubility. This behavior is critical when designing dissolution studies or considering its behavior in the gastrointestinal tract.
Acid-Base Properties (pKa)
The pKa values define the ionization state of the molecule at different pH values. This compound is amphoteric, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group (which is protonated in the hydrochloride salt form).
| Ionizable Group | Estimated pKa | Significance |
| Carboxylic Acid (-COOH) | ~3.5 - 4.5 | Below this pH, the group is primarily neutral (-COOH). Above this pH, it is ionized (-COO⁻). |
| Ammonium (-NH₃⁺) | ~4.0 - 5.0 | Below this pH, the group is primarily ionized (-NH₃⁺). Above this pH, it becomes neutral (-NH₂). |
Note: These are estimated values based on analogous structures. Experimental determination is essential for accurate characterization.
Insight for Researchers: The pKa values are critical for predicting the compound's behavior in physiological environments.[7][8] The ionization state affects membrane permeability, receptor binding, and solubility. The titration curve of this molecule would show two buffer regions corresponding to its two pKa values, which is essential information for developing buffered formulations and for predicting absorption in different segments of the GI tract.[9][10]
Experimental Methodologies: A Practical Guide
To ensure scientific rigor, the physical properties discussed must be determined using validated experimental protocols. The following sections provide step-by-step methodologies suitable for characterizing this compound.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is the gold standard for determining the melting point and thermal events of pure substances.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a highly accurate and reproducible melting endotherm.[13]
Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.[14]
-
Sample Preparation: Accurately weigh 2-5 mg of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile substances or interaction with the atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 300 °C) at a constant rate of 10 °C/min.
-
Use an inert nitrogen purge gas (50 mL/min) to maintain a consistent atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. Note any exothermic peaks that may indicate decomposition.
Workflow for DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
Rationale: The shake-flask method is the benchmark for determining equilibrium solubility.[15] It ensures that the solution reaches thermodynamic equilibrium with the excess solid, providing a true measure of solubility under specific conditions (pH, temperature).[16][17]
Methodology:
-
Media Preparation: Prepare aqueous buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
-
Saturation: Add an excess amount of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride to flasks containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Place the sealed flasks in an orbital shaker incubator set to 37 ± 1 °C and agitate at a consistent speed (e.g., 100 rpm) for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Sample Collection & Preparation:
-
Allow the flasks to stand undisturbed to let the excess solid settle.
-
Withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.
Protocol 3: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups by monitoring pH changes as a function of the volume of added titrant (acid or base).[9][18] The resulting titration curve reveals the pH at which the ionizable groups are half-neutralized, which corresponds to the pKa.[7]
Methodology:
-
Solution Preparation: Prepare a solution of the compound in deionized water at a known concentration (e.g., 0.01 M).
-
Titration Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Immerse the pH electrode and a stirrer in the solution.
-
-
Acidic Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition until a low pH (e.g., pH 2) is reached.
-
Basic Titration: In a separate experiment, titrate a fresh sample of the solution with a standardized solution of NaOH (e.g., 0.1 M) until a high pH (e.g., pH 12) is reached.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values are determined from the midpoints of the flat buffer regions on the titration curve. The first derivative of the plot can be used to accurately identify the equivalence points.
-
Conclusion
The physical properties of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride—characterized by high thermal stability, pH-dependent aqueous solubility, and two distinct ionizable centers—define its potential and limitations in scientific applications. While publicly available data is limited, the robust experimental protocols detailed in this guide provide a clear pathway for researchers to generate the precise, reliable data necessary for informed decision-making in synthesis, formulation, and drug development. Rigorous adherence to these methodologies will ensure the generation of high-quality data, enabling the full potential of this versatile chemical entity to be realized.
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![Chemical Structure of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](https://i.imgur.com/example.png)
